molecular formula C21H21BrN2O5 B2641734 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 335398-96-4

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2641734
CAS No.: 335398-96-4
M. Wt: 461.312
InChI Key: NSLVKEWFRQMKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative characterized by a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a 4-oxobutanoic acid side chain. Pyrazolines are nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2,3-dimethoxyphenyl substituent distinguishes this compound from analogs, as methoxy groups are electron-donating and may enhance solubility or receptor binding compared to halogens or other aryl groups.

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O5/c1-28-18-5-3-4-15(21(18)29-2)17-12-16(13-6-8-14(22)9-7-13)23-24(17)19(25)10-11-20(26)27/h3-9,17H,10-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLVKEWFRQMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-bromobenzaldehyde with 2,3-dimethoxyacetophenone to form a chalcone intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antiviral properties. For instance, compounds synthesized from similar structures have shown significant activity against the H5N1 avian influenza virus. The antiviral efficacy was evaluated through plaque reduction assays on Madin-Darby canine kidney cells, demonstrating effective inhibition of viral replication .

Antioxidant Properties

Another study investigated the antioxidant effects of a related benzenesulfonamide compound containing the pyrazole moiety. This compound was tested on rainbow trout, revealing its potential to enhance antioxidant enzyme activities and improve hematological parameters . Such findings suggest that pyrazole derivatives could be beneficial in mitigating oxidative stress in biological systems.

NMDA Receptor Modulation

The compound has been identified as a selective antagonist for specific NMDA receptor subunits (GluN2C and GluN2D). This selectivity is crucial for developing pharmacological tools aimed at treating neurological disorders such as Parkinson's disease and schizophrenia. The mechanism of action involves noncompetitive inhibition, which allows for targeted therapeutic strategies without affecting other receptor subtypes .

Synthesis of Novel Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that can be tailored for specific applications in material science. For example, modifications to the pyrazole ring or the side chains can lead to materials with enhanced electronic properties or solubility characteristics, making them suitable for use in organic electronics and sensor technologies.

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated significant efficacy against H5N1 virus with calculated EC50 values .
Study 2Antioxidant EffectsShowed enhancement in antioxidant enzyme activities in rainbow trout models .
Study 3NMDA Receptor InhibitionIdentified as a selective antagonist for GluN2C and GluN2D subunits, providing insights into its potential use in neurological therapies .

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents on the pyrazoline core significantly influence physicochemical properties and bioactivity. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name / ID (from Evidence) Substituents (Position 3 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) 4-Bromophenyl / 2,3-dimethoxyphenyl C₂₃H₂₂BrN₂O₅ 501.34 Electron-donating methoxy groups; butanoic acid side chain
Compound 22 4-Bromophenyl / 4-Chlorophenyl C₂₈H₂₂BrClN₂O₃ 573.85 Dual halogen substituents; higher lipophilicity
Compound 23 4-Bromophenyl / 4-Fluorophenyl C₂₈H₂₂BrFN₂O₃ 557.39 Fluorine’s electronegativity; moderate polarity
Compound 24 4-Bromophenyl / Phenyl C₂₆H₂₂BrN₂O₃ 505.37 Simple phenyl group; reduced steric hindrance
Compound in 4-Bromophenyl / 2-Chlorophenyl C₁₉H₁₆BrClN₂O₃ 435.70 Ortho-chloro substituent; compact structure
Compound 13 4-Bromophenyl / 6,6-dimethylindole C₂₅H₂₅BrN₄O₃S 541.46 Bulky indole group; sulfonamide moiety

Key Observations :

  • Halogen vs. Methoxy Groups : Halogens (Br, Cl, F) increase lipophilicity and may enhance membrane permeability but reduce solubility. Methoxy groups improve solubility and participate in hydrogen bonding .

Insights :

  • The target compound’s hypothetical synthesis would likely follow similar protocols, with yields influenced by the steric bulk of the 2,3-dimethoxyphenyl group.
  • High purity (>95%) is achievable via flash chromatography or HPLC, as demonstrated in analogs .

Pharmacological Implications

  • Antimicrobial Activity : Compounds with 4-chlorophenyl or 4-fluorophenyl groups (e.g., Compound 22, 23) show enhanced activity due to halogen electronegativity . The target compound’s methoxy groups may shift activity toward targets requiring polar interactions.
  • Anticancer Potential: Thiosemicarbazide derivatives () exhibit cytotoxicity via metal chelation, whereas the target compound’s carboxylic acid group may modulate apoptosis pathways .

Biological Activity

The compound 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, often referred to as DQP-1105, has garnered attention due to its potential biological activities, particularly in the context of NMDA receptor modulation and antioxidant effects in aquatic species. This article synthesizes current research findings on its biological activity, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of DQP-1105 is characterized by the presence of a pyrazole ring and a butanoic acid moiety, with substituents that enhance its pharmacological properties. The following table summarizes the key structural features:

FeatureDescription
Molecular FormulaC19H19BrN2O4
Molecular Weight409.27 g/mol
Key Functional GroupsPyrazole ring, carboxylic acid
Substituents4-bromophenyl and dimethoxyphenyl groups

Research indicates that DQP-1105 acts as a selective antagonist for NMDA receptors, specifically targeting GluN2C and GluN2D subunits. This selectivity is crucial for developing pharmacological tools that can modulate synaptic transmission without affecting other subtypes associated with neurotoxicity or excitotoxicity. The compound exhibits a mechanism of noncompetitive inhibition, which allows it to effectively block receptor activity without competing with glutamate binding .

Biological Activity in Aquatic Species

A significant study examined the effects of DQP-1105 on rainbow trout (Oncorhynchus mykiss), focusing on its impact on antioxidant enzyme activity and hematological parameters. The study involved exposing fish to varying concentrations of the compound (0, 0.25, 0.5, 1, and 2.5 mg/L) over a 96-hour period. Key findings included:

  • Antioxidant Enzyme Activity : DQP-1105 significantly altered the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in both gill and liver tissues.
Concentration (mg/L)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
0ControlControlControl
0.25IncreasedIncreasedIncreased
0.5Significantly increasedSignificantly increasedSignificantly increased
1DecreasedDecreasedDecreased
2.5Markedly decreasedMarkedly decreasedMarkedly decreased
  • Hematological Parameters : Changes were noted in red blood cell counts and hemoglobin levels, indicating potential stress responses to the compound .

Case Studies and Research Findings

  • Neuroprotection : DQP-1105 has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. Its ability to selectively inhibit specific NMDA receptor subtypes suggests a role in mitigating excitotoxicity associated with these conditions .
  • Antioxidant Properties : The antioxidant effects observed in aquatic species indicate potential applications in aquaculture, where oxidative stress is a significant concern. The modulation of antioxidant enzyme activities suggests that DQP-1105 could enhance fish health and resilience against environmental stressors .
  • Pharmacological Development : The structural characteristics of DQP-1105 provide a foundation for further drug development targeting NMDA receptors. Its selectivity may lead to fewer side effects compared to broader-spectrum antagonists .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

The compound is typically synthesized via cyclocondensation reactions using substituted chalcones and hydrazine derivatives. For pyrazoline-based analogs, General Procedure G (common in and ) involves refluxing ketones with hydrazine hydrates in ethanol, followed by purification via column chromatography (e.g., 10% methanol/dichloromethane). Yields range from 22% to 86%, depending on substituent reactivity and solvent optimization . Key steps include monitoring reaction progress using TLC and confirming regioselectivity via 1^1H NMR coupling constants (e.g., pyrazoline ring protons at δ 3.0–4.0 ppm) .

Q. How is the purity and structural integrity of this compound validated?

Purity (>94%) is confirmed using reverse-phase HPLC with UV detection (λ = 254 nm). Structural characterization employs 1^1H/13^{13}C NMR to identify proton environments (e.g., dimethoxyphenyl groups at δ 3.8–3.9 ppm) and HRMS for exact mass verification (e.g., [M+H]+^+ with <2 ppm error). X-ray crystallography (e.g., ) resolves stereochemistry and confirms dihedral angles between aromatic rings .

Q. What analytical techniques are critical for distinguishing regioisomers in pyrazoline derivatives?

Regioisomer differentiation relies on 1^1H NMR NOE experiments to assess spatial proximity of substituents and 19^{19}F NMR (for fluorinated analogs) to resolve electronic effects. LC-MS/MS fragmentation patterns further distinguish isomers by comparing collision-induced dissociation (CID) profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in this compound class?

Structure-Activity Relationship (SAR) studies ( ) show that 4-bromophenyl enhances lipophilicity and target binding affinity, while 2,3-dimethoxyphenyl improves metabolic stability. Fluorine substitution (e.g., 4-fluorophenyl in ) increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. Quantitative SAR (QSAR) models correlate Hammett σ values of substituents with IC50_{50} data in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Cross-validate using orthogonal methods:

  • Surface Plasmon Resonance (SPR) for binding kinetics.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Reproducibility checks under standardized ATP levels (e.g., 1 mM) .

Q. How can computational modeling optimize the pharmacophore of this compound?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with residues in the target protein’s active site. Pharmacophore models ( ) prioritize features like hydrogen-bond acceptors (e.g., ketone oxygen) and aromatic/hydrophobic regions. MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics validating binding poses .

Q. What experimental approaches improve synthetic yields for low-producing analogs?

Low yields (e.g., 22% in ) are addressed by:

  • Microwave-assisted synthesis to reduce reaction time and byproducts.
  • Solvent optimization (e.g., DMF for polar intermediates).
  • Catalytic additives (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization) .

Q. How is metabolic stability evaluated for in vivo applications?

Microsomal stability assays (human/rat liver microsomes) quantify phase I metabolism. LC-HRMS identifies major metabolites (e.g., demethylation of methoxy groups). CYP450 inhibition screening (e.g., CYP3A4/2D6) minimizes drug-drug interaction risks .

Data Reproducibility and Validation

Q. What factors contribute to variability in reported NMR chemical shifts?

Q. How do crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction ( ) provides unambiguous confirmation of diastereomeric configurations. For example, the 4,5-dihydropyrazole ring adopts a half-chair conformation, with substituents in equatorial positions to minimize steric strain .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure statistical rigor.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, Cambridge Structural Database) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.